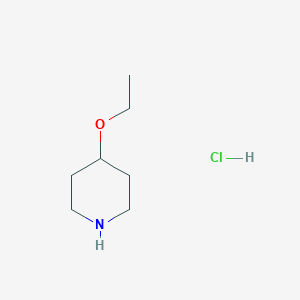

4-ethoxypiperidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHAUBFOPBCASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467700 | |

| Record name | 4-ethoxypiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-87-8 | |

| Record name | Piperidine, 4-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethoxypiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxypiperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxypiperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogs and established chemical principles to offer valuable insights into its chemical properties, plausible synthetic routes, potential applications, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents incorporating the 4-substituted piperidine scaffold.

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. Substitution at the 4-position of the piperidine ring is a particularly common strategy in drug design, as it allows for the introduction of various functional groups that can interact with biological targets, influence solubility, and fine-tune pharmacokinetic profiles.

This compound, as a member of this important class of compounds, holds potential as a key building block in the synthesis of novel therapeutics. The ethoxy group at the 4-position can act as a hydrogen bond acceptor and influence the lipophilicity and metabolic stability of a molecule. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.[2]

Physicochemical Properties of this compound

Precise experimental data for the physicochemical properties of this compound are not readily found in scientific literature. However, we can extrapolate expected properties based on its structure and data from analogous compounds such as 4-methoxypiperidine hydrochloride and 4-ethylpiperidine hydrochloride.[3][4]

| Property | Predicted Value/Information | Rationale/Comparison |

| Molecular Formula | C₇H₁₆ClNO | Based on the structure of 4-ethoxypiperidine and its hydrochloride salt. |

| Molecular Weight | 165.66 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for hydrochloride salts of simple amines.[3] |

| Melting Point | Not available | Likely to be a crystalline solid with a defined melting point. |

| Boiling Point | Not applicable (decomposes) | As a salt, it is expected to decompose at high temperatures. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| pKa | Not available | The piperidine nitrogen will be protonated, and the pKa of the conjugate acid is expected to be in the range of 9-11, typical for secondary amine hydrochlorides. |

Synthesis and Reactivity

A plausible and efficient synthetic route to this compound can be designed based on well-established methodologies in piperidine chemistry. A common strategy involves the etherification of a 4-hydroxypiperidine precursor, followed by deprotection and salt formation.

Proposed Synthetic Pathway

A likely synthetic approach would start from the commercially available N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions during the etherification step.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a detailed, hypothetical protocol based on the synthesis of similar compounds.[5]

Step 1: Synthesis of N-Boc-4-ethoxypiperidine (Williamson Ether Synthesis)

-

To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-4-ethoxypiperidine.

Step 2: Synthesis of this compound (Boc Deprotection and Salt Formation)

-

Dissolve N-Boc-4-ethoxypiperidine (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford this compound as a solid.

-

The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 4-ethoxypiperidine moiety can be incorporated into larger molecules to explore its potential to modulate biological activity. Its structural features suggest several potential applications in drug discovery.

As a Building Block for Novel Scaffolds

This compound serves as a versatile starting material for the synthesis of more complex molecules. The secondary amine of the piperidine ring can be readily functionalized through various reactions, including:

-

N-Alkylation: Introduction of alkyl or arylalkyl groups.

-

N-Arylation: Formation of N-aryl piperidines.

-

Amide Coupling: Reaction with carboxylic acids or their derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones.

Caption: Functionalization of the 4-ethoxypiperidine scaffold.

Potential Therapeutic Areas

Based on the pharmacological activities of other 4-alkoxypiperidine derivatives, compounds incorporating the 4-ethoxypiperidine scaffold may be investigated for a range of therapeutic targets, including:

-

Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs. The ethoxy group can modulate blood-brain barrier permeability. Analogs like 4-methoxypiperidine hydrochloride are used in the development of analgesics and antidepressants.[3]

-

Oncology: Modified piperidine scaffolds have been explored for their anticancer properties.

-

Infectious Diseases: The piperidine ring is present in some antiviral and antibacterial agents.

Analytical Methods for Characterization

The characterization of this compound would rely on standard analytical techniques used in organic chemistry.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethoxy group (a triplet and a quartet), as well as signals for the piperidine ring protons.

-

¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of C-O (ether) and N-H (secondary amine salt) stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the free base and to analyze its fragmentation pattern, confirming the structure.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer would likely provide good separation.[6][7]

-

Gas Chromatography (GC): GC could be used for the analysis of the free base form of the compound.

Example Protocol: Purity Determination by HPLC

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[8][9]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic routes are practical and based on reliable chemical transformations. The potential applications in various therapeutic areas, particularly in CNS disorders, warrant further investigation. As with any chemical compound, proper analytical characterization and adherence to safety protocols are paramount for its successful use in research and development.

References

- Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich.

- Fisher Scientific. Safety Data Sheet for Piperidin-4-ol. (2010-09-06).

- Capot Chemical. MSDS of 4-Ethylpiperidine hydrochloride. (2025-12-23).

- PubChem. 4-Ethylpiperidine hydrochloride. National Center for Biotechnology Information. PubChem Compound Database; CID=23448130.

- NIST. N-Ethyl-4-hydroxypiperidine. NIST Chemistry WebBook, SRD 69.

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Higashi Y, et al. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.

- NIST. 4-Hydroxypiperidine. NIST Chemistry WebBook, SRD 69.

- NIST. N-Ethyl-4-hydroxypiperidine. NIST Chemistry WebBook, SRD 69.

- Mott TM, et al. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. J Med Chem. 2000;43(21):4130-42.

- Al-Tamrah SA, et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

- Koyiri K, et al. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem. 2020;13(1):494-498.

- Al-Tamrah SA, et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF. (2025-08-05).

- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...

- PubChem. 4-Piperidone hydrochloride. National Center for Biotechnology Information. PubChem Compound Database; CID=3084851.

- ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025-08-07).

- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- Pipzine Chemicals. Ethyl 4-hydroxypiperidine-1-carboxylate.

- SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum.

- SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum.

- PubChem. 1-Ethylpiperidin-4-ol. National Center for Biotechnology Information. PubChem Compound Database; CID=77056.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. 4-Ethylpiperidine-4-carboxylic acid (1227465-48-6) for sale [vulcanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 4-Ethoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. This guide focuses on a specific, yet important, derivative: 4-ethoxypiperidine hydrochloride (CAS Number: 1122-87-8). As a member of the 4-alkoxypiperidine class, this compound serves as a versatile building block and a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[2][3] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, analytical characterization, potential applications, and safety considerations for this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in a laboratory setting. These properties influence its solubility, stability, and reactivity, which are critical parameters for synthetic planning and formulation development.

| Property | Value | Source |

| CAS Number | 1122-87-8 | [4] |

| Molecular Formula | C₇H₁₆ClNO | [5] |

| Molecular Weight | 165.66 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General knowledge of hydrochloride salts |

| Melting Point | Not explicitly available; likely a crystalline solid with a defined melting point. | |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | General knowledge of hydrochloride salts |

| pKa (of the conjugate acid) | Estimated to be around 10-11, typical for secondary amine hydrochlorides. |

Synthesis and Purification

The most logical and widely applicable method for the synthesis of 4-ethoxypiperidine is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry.[6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed from 4-hydroxypiperidine. The hydrochloride salt is then readily formed by treating the free base with hydrochloric acid.

Proposed Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Williamson ether synthesis with similar substrates.[8][9]

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl iodide (C₂H₅I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Diethyl ether

Part 1: Synthesis of N-Boc-4-ethoxypiperidine

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-4-hydroxypiperidine (1 equivalent).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-ethoxypiperidine.

Part 2: Deprotection and Salt Formation

-

Dissolve the crude N-Boc-4-ethoxypiperidine in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, the hydrochloride salt will likely precipitate. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to induce precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for 4-ethoxypiperidine are as follows:

¹H NMR (Predicted):

-

δ ~3.4-3.6 ppm (m, 1H): The proton at the C4 position (CH-O).

-

δ ~3.4-3.5 ppm (q, 2H): The methylene protons of the ethoxy group (-O-CH₂-CH₃).

-

δ ~2.9-3.2 ppm (m, 2H): The equatorial protons on C2 and C6.

-

δ ~2.5-2.8 ppm (m, 2H): The axial protons on C2 and C6.

-

δ ~1.8-2.0 ppm (m, 2H): The equatorial protons on C3 and C5.

-

δ ~1.4-1.6 ppm (m, 2H): The axial protons on C3 and C5.

-

δ ~1.1-1.2 ppm (t, 3H): The methyl protons of the ethoxy group (-O-CH₂-CH₃).

-

NH proton: The signal for the amine proton can be broad and its chemical shift is dependent on the solvent and concentration. In the hydrochloride salt, this proton will be present as -NH₂⁺-.

¹³C NMR (Predicted):

-

δ ~75-77 ppm: The carbon at the C4 position (C-O).

-

δ ~63-65 ppm: The methylene carbon of the ethoxy group (-O-CH₂-CH₃).

-

δ ~44-46 ppm: The carbons at the C2 and C6 positions.

-

δ ~32-34 ppm: The carbons at the C3 and C5 positions.

-

δ ~15-17 ppm: The methyl carbon of the ethoxy group (-O-CH₂-CH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 4-ethoxypiperidine, under electrospray ionization (ESI), the expected parent ion would be the protonated molecule [M+H]⁺.

-

Predicted [M+H]⁺: m/z = 130.12

Expected Fragmentation Pattern: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.[2] Common fragments would likely arise from the loss of the ethyl group, the ethoxy group, or through ring-opening mechanisms.

Workflow for Analytical Characterization

Caption: Analytical workflow for synthesized 4-ethoxypiperidine HCl.

Applications in Research and Drug Development

The 4-substituted piperidine motif is a key pharmacophore in a multitude of drugs, particularly those targeting the central nervous system.[2] The introduction of a 4-alkoxy group can modulate a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.

Central Nervous System (CNS) Disorders

Piperidine derivatives are integral to the development of treatments for a range of CNS disorders, including schizophrenia, dementia, and depression.[3] The 4-ethoxypiperidine moiety can serve as a scaffold to orient other functional groups in a way that allows for optimal interaction with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. The ether linkage is generally more metabolically stable than an ester or a free hydroxyl group, which can be advantageous for developing drugs with improved bioavailability and duration of action.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent a large and important family of drug targets.[10] 4-substituted piperidines are frequently employed in the design of ligands for various GPCRs, including opioid, muscarinic, and dopamine receptors. The 4-ethoxy group can influence ligand binding by participating in hydrophobic interactions within the receptor's binding pocket or by acting as a hydrogen bond acceptor. Its size and flexibility can be optimized to achieve desired selectivity and potency for a specific receptor subtype.

As a Synthetic Intermediate

Beyond its direct incorporation into bioactive molecules, this compound is a valuable intermediate for further chemical modifications. The secondary amine provides a reactive handle for N-alkylation, N-acylation, or reductive amination, allowing for the attachment of a wide variety of substituents to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The safety profile is expected to be similar to other piperidine hydrochloride salts.

Safety and Handling:

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[2] Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[6][11] If there is a risk of dust formation, use a NIOSH-approved respirator.

-

First Aid Measures:

-

If inhaled: Move the person into fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

-

-

In case of accidental release: Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.

-

Store away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of the piperidine nucleus, makes it an attractive building block for creating diverse chemical libraries. The 4-ethoxy substituent offers a means to fine-tune the physicochemical properties of lead compounds, potentially leading to improved pharmacokinetic profiles and enhanced biological activity. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is paramount for its effective utilization in the quest for novel therapeutics.

References

- Chemistry Steps. The Williamson Ether Synthesis.

- Coutts, R. T., & Casy, A. F. (1975). Pyridines and Reduced Pyridines of Pharmacological Interest. In The Chemistry of Heterocyclic Compounds (pp. 445-524). John Wiley & Sons, Ltd.

- Grokipedia. Williamson ether synthesis.

- Jubilant Ingrevia. Safety Data Sheet - Piperidine Hydrochloride. (2024).

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014).

- PubChem. 4-Ethylpiperidine hydrochloride.

- University of Richmond. Organic Chemistry Williamson Ether Synthesis.

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

- Wikipedia. Williamson ether synthesis.

- EPO Patent. PIPERIDINE DERIVATIVE, PIPERAZINE DERIVATIVE AND AGENT FOR TREATMENT OF DISEASE INVOLVING CENTRAL NERVOUS SYSTEM DISORDERS. (2009).

- PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014).

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025).

- PubMed. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- ACS Publications. 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides.

- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021).

- PubMed Central. How ligands illuminate GPCR molecular pharmacology. (2018).

- Google Patents.

- PubMed Central. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. (2019).

Sources

- 1. Integrative Analysis of Drug Co-Prescriptions in Peritoneal Dialysis Reveals Molecular Targets and Novel Strategies for Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxypiperidine Hydrochloride: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 4-ethoxypiperidine hydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, outline robust synthetic and analytical methodologies, and explore its strategic application in medicinal chemistry. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a thorough understanding for practical application.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure containing a nitrogen atom allows for precise three-dimensional arrangements of substituents, making it an ideal framework for optimizing interactions with biological targets.[1] The nitrogen atom, typically protonated at physiological pH, can engage in crucial ionic interactions, while the carbon backbone provides a versatile platform for functionalization. The introduction of a substituent at the 4-position, such as an ethoxy group, significantly modulates the molecule's physicochemical properties, including lipophilicity, polarity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Physicochemical Properties

This compound is comprised of a central piperidine ring with an ethoxy group (-OCH₂CH₃) attached to the fourth carbon atom. The molecule is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility by protonating the basic piperidine nitrogen.

Figure 1. Chemical Structure of this compound.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | [2] |

| Molecular Weight | 165.66 g/mol | Calculated |

| IUPAC Name | 4-ethoxypiperidine;hydrochloride | |

| CAS Number | 86797-90-0 | |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | General Knowledge |

Synthesis and Mechanistic Considerations

The synthesis of 4-substituted piperidines is a well-established field in organic chemistry, with numerous strategies available.[3][4][5] A common and efficient route to this compound involves the Williamson ether synthesis starting from a readily available precursor, N-protected 4-hydroxypiperidine, followed by deprotection and salt formation.

The choice of an N-protecting group, such as tert-butyloxycarbonyl (Boc), is critical. The Boc group prevents the basic piperidine nitrogen from interfering with the etherification step (i.e., acting as a competing nucleophile) and is readily cleaved under acidic conditions, which conveniently allows for simultaneous hydrochloride salt formation.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of 4-Hydroxypiperidine

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine or sodium bicarbonate (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, extracting the product into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, often as a white solid which can be used without further purification.[6]

Step 2: Williamson Ether Synthesis

-

Dissolve the N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. The evolution of hydrogen gas will be observed as the alkoxide is formed.

-

After stirring for 30-60 minutes at 0 °C, add iodoethane or bromoethane (1.5 eq) dropwise.

-

Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain tert-butyl 4-ethoxypiperidine-1-carboxylate.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-4-ethoxypiperidine (1.0 eq) in a minimal amount of a solvent such as 1,4-dioxane or diethyl ether.

-

Add a saturated solution of hydrogen chloride (HCl) in the chosen solvent (or bubble HCl gas through the solution) in excess.

-

Stir the reaction at room temperature for 2-4 hours. A precipitate of this compound will typically form.[7]

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Analytical Characterization

Rigorous structural confirmation is paramount. The following spectroscopic techniques are essential for validating the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | ~1.2 ppm (t, 3H): Methyl protons of the ethoxy group. ~1.5-2.2 ppm (m, 4H): Piperidine ring protons at C2/C6 and C3/C5 (axial & equatorial). ~3.0-3.6 ppm (m, 5H): Piperidine ring protons at C2/C6 and the methine proton at C4. ~3.5 ppm (q, 2H): Methylene protons of the ethoxy group. ~9.0 ppm (br s, 2H): Ammonium protons (N-H₂⁺). Note: Chemical shifts are approximate and solvent-dependent. |

| ¹³C NMR | ~15 ppm: Methyl carbon of the ethoxy group. ~30-35 ppm: C3 and C5 of the piperidine ring. ~42-45 ppm: C2 and C6 of the piperidine ring. ~64 ppm: Methylene carbon of the ethoxy group. ~74-76 ppm: C4 of the piperidine ring. Note: Data from analogous structures like 4-hydroxypiperidine can be used for estimation.[8][9] |

| FT-IR (KBr) | ~2700-3000 cm⁻¹ (broad): N-H stretching of the secondary ammonium salt. ~2850-2950 cm⁻¹: C-H stretching (aliphatic). ~1100 cm⁻¹ (strong): C-O-C stretching of the ether linkage. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z ~130.12: Corresponds to the free base (C₇H₁₅NO). |

Applications in Drug Discovery and Development

The 4-ethoxypiperidine moiety is a valuable building block for creating analogs of lead compounds, primarily to fine-tune their properties for improved therapeutic potential.

Key Roles in Medicinal Chemistry:

-

Modulation of Lipophilicity: Replacing a polar hydroxyl group (as in 4-hydroxypiperidine) with a more lipophilic ethoxy group can enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier. This is a crucial strategy in the development of CNS-active agents.

-

Metabolic Blocking: The ether linkage is generally more resistant to metabolic oxidation than a free hydroxyl group, which can be a site for glucuronidation or sulfation. Incorporating the ethoxy group can thus improve the metabolic stability and prolong the half-life of a drug.

-

Scaffold for Further Elaboration: The core structure serves as a versatile intermediate. The piperidine nitrogen can be functionalized to introduce various side chains, connecting the scaffold to other pharmacophoric elements. This approach is common in the synthesis of ligands for opioid receptors, CCR5 antagonists, and other G-protein coupled receptors.[10][11]

Structure-Property Relationship Logic

Caption: Impact of structural features on drug properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[15] In case of contact, rinse the affected area immediately with plenty of water.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][15]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[13]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and, most importantly, the predictable influence of its ethoxy group on molecular properties make it an invaluable intermediate. By providing a means to enhance lipophilicity and block metabolic pathways, this building block enables the rational design of drug candidates with improved pharmacokinetic profiles, particularly for challenging targets within the central nervous system. A thorough understanding of its synthesis and characterization, as detailed in this guide, is essential for its effective application in the pursuit of novel therapeutics.

References

- Fleming, F. F., & Yao, L. (2006). Mild general synthesis of 4-substituted piperidines.

- Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.

- Yu, D., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3543-3546.

- Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC.

- Arulkumaran, R., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 4(11).

- Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2010).

- Benchchem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.

- Capot Chemical. (2025). MSDS of 4-Ethylpiperidine hydrochloride.

- ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.

- National Center for Biotechnology Information. (n.d.). 4-Ethylpiperidine hydrochloride. PubChem.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Vulcanchem. (n.d.). 4-Ethylpiperidine-4-carboxylic acid.

- Nordmann. (n.d.).

- ChemicalBook. (n.d.). 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum.

- ChemicalBook. (n.d.). 1049722-82-8(4-[2-(4-ETHOXYPHENYL)ETHYL]PIPERIDINE HYDROCHLORIDE) Product Description.

- D'yachenko, I. A., & Varlamov, A. V. (2021).

- ChemicalBook. (n.d.).

- Bao, X., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(9), 925-939.

- De Risi, C., et al. (2016). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 11(1), 43-57.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Koyiri, K., et al. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(2), 524-529.

- SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum.

- NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. e-journals.in [e-journals.in]

- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Hydroxypiperidine (5382-16-1) 13C NMR [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Unveiling of 4-Ethoxypiperidine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-ethoxypiperidine hydrochloride, a key building block in contemporary drug discovery and development. In the absence of extensive publicly available experimental spectra for this specific salt, this guide synthesizes data from closely related analogs, predictive models, and established spectroscopic principles to offer a robust and reliable interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as an essential resource for researchers in positive identification, quality control, and methodological development involving this compound.

Introduction: The Significance of this compound

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold in the design of central nervous system (CNS) agents, analgesics, and beyond. The introduction of an ethoxy group at the 4-position modulates the lipophilicity and metabolic stability of the piperidine ring, offering a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

As with any synthetic intermediate destined for pharmaceutical use, rigorous characterization is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization, providing unambiguous confirmation of the molecular structure and ensuring purity. This guide delves into the expected spectroscopic signatures of this compound, providing a detailed rationale for the interpretation of its spectral data.

Molecular Structure and Conformation

To understand the spectroscopic data, it is crucial to first visualize the molecule. This compound exists as a protonated piperidinium ion with a chloride counter-ion. The piperidine ring will predominantly adopt a chair conformation to minimize steric strain. The ethoxy substituent at the 4-position can exist in either an axial or equatorial orientation, with the equatorial position being sterically favored.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a wealth of information about the connectivity and chemical environment of the atoms in this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Due to the protonation of the piperidine nitrogen, the protons on the adjacent carbons (C2 and C6) will be deshielded and appear at a lower field compared to the free base.

Predicted ¹H NMR Data (in D₂O, referenced to TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 - 3.7 | q | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ether oxygen are deshielded. The signal is split into a quartet by the neighboring methyl protons. |

| ~3.3 - 3.5 | m | 1H | H -4 | The proton at the 4-position is deshielded by the adjacent ether oxygen. |

| ~3.0 - 3.2 | m | 4H | H -2ax, H -6ax, H -2eq, H -6eq | Protons on the carbons adjacent to the positively charged nitrogen are significantly deshielded. The axial and equatorial protons will likely be non-equivalent, leading to a complex multiplet. |

| ~1.9 - 2.1 | m | 2H | H -3eq, H -5eq | Equatorial protons at the 3 and 5 positions. |

| ~1.6 - 1.8 | m | 2H | H -3ax, H -5ax | Axial protons at the 3 and 5 positions, typically shifted upfield relative to their equatorial counterparts. |

| ~1.2 | t | 3H | -O-CH₂-CH₃ | The methyl protons of the ethoxy group will appear as a triplet due to coupling with the adjacent methylene protons. |

| Broad | s | 2H | N⁺H₂ | Protons on the nitrogen will be exchangeable and may appear as a broad singlet. Its chemical shift can be variable depending on concentration and temperature. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in D₂O, referenced to TMS)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~75 - 78 | C -4 | The carbon atom bearing the electron-withdrawing ethoxy group will be significantly deshielded. |

| ~63 - 66 | -O-CH₂ -CH₃ | The carbon of the methylene group in the ethoxy substituent is deshielded by the adjacent oxygen. |

| ~45 - 48 | C -2, C -6 | The carbons adjacent to the protonated nitrogen are deshielded. |

| ~30 - 33 | C -3, C -5 | The carbons at the 3 and 5 positions of the piperidine ring. |

| ~15 - 18 | -O-CH₂-CH₃ | The methyl carbon of the ethoxy group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the secondary amine hydrochloride, C-O stretching of the ether, and various C-H and C-N vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2700 - 2400 | Broad, Strong | N⁺-H stretch | The stretching vibration of the N-H bonds in the secondary ammonium salt appears as a broad and strong absorption. |

| ~2950 - 2850 | Medium to Strong | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the piperidine ring and the ethoxy group. |

| ~1600 - 1500 | Medium to Weak | N-H bend | Bending vibration of the N-H bonds. |

| ~1150 - 1050 | Strong | C-O-C stretch (asymmetric) | The asymmetric stretching of the ether linkage is a characteristic and strong absorption[1][2]. |

| ~1100 - 1000 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Grind a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely show the protonated molecule of the free base. Electron Ionization (EI) would lead to more extensive fragmentation.

Predicted Mass Spectrometry Data (ESI-MS)

-

[M+H]⁺: The most prominent ion observed would be the protonated molecule of the free base (4-ethoxypiperidine), with an m/z corresponding to its molecular weight plus a proton. The molecular formula of the free base is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . Therefore, the expected [M+H]⁺ ion would be at m/z 130 .

Predicted Key Fragmentation Pathways (EI-MS)

Under the higher energy conditions of EI-MS, the molecular ion would be less abundant, and several characteristic fragmentation pathways are expected:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This would lead to the loss of an ethyl radical from the piperidine ring.

-

Loss of the Ethoxy Group: Cleavage of the C4-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃).

-

Ring Opening and Fragmentation: The piperidine ring can undergo various ring-opening and subsequent fragmentation pathways.

-

N-Dealkylation: While there are no N-alkyl groups to be cleaved in the parent piperidine, this is a common fragmentation pathway for N-substituted piperidines and is an important consideration in the analysis of related compounds[3][4].

Caption: Proposed key fragmentation pathways for 4-ethoxypiperidine in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

-

Instrument Setup:

-

ESI-MS: Use a mass spectrometer equipped with an electrospray ionization source. The analysis is typically performed in positive ion mode.

-

EI-MS: Use a mass spectrometer with an electron ionization source. The standard electron energy is 70 eV.

-

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion (or protonated molecule) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable framework for the interpretation of its NMR, IR, and MS spectra. The presented data tables, interpretations, and experimental protocols offer a valuable resource for researchers working with this important synthetic building block, ensuring its correct identification and quality assessment in the pursuit of novel therapeutics. As experimental data for this specific compound becomes more widely available, this guide can serve as a foundational reference for comparison and further refinement of our understanding of its spectroscopic properties.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Hambrock, A., & Hamscher, G. (2013). Mild and functional group-tolerant aerobic N-dealkylation of tertiary amines promoted by photoredox catalysis. The Journal of Organic Chemistry, 78(13), 6889-6895. [Link]

- Gore, P. M., & Jones, K. (2010). N-Dealkylation of amines. Molecules, 15(8), 5303-5337. [Link]

- PubChem. (n.d.). 4-Methoxypiperidine.

- Sebastian, S., & Sundaraganesan, N. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 941–952. [Link]

- LibreTexts. (2023, September 20). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

The Solubility Profile of 4-Ethoxypiperidine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-ethoxypiperidine hydrochloride, a heterocyclic amine of interest in pharmaceutical research and development. In the absence of extensive empirical data in publicly accessible literature, this paper synthesizes information from structurally analogous compounds and fundamental physicochemical principles to construct a predictive profile. We will explore the structural and physicochemical properties of this compound, its anticipated solubility in aqueous and organic solvents, and the critical influence of pH. Furthermore, this guide details standardized experimental protocols for the precise determination of both thermodynamic and kinetic solubility, providing a practical framework for researchers. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and formulation, enabling informed decision-making in the development of therapeutics incorporating this moiety.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a foundational physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery through to formulation and clinical performance. For orally administered therapeutics, aqueous solubility is a prerequisite for absorption and, consequently, bioavailability. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability. Therefore, a thorough understanding of a compound's solubility profile is paramount for successful drug development.

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals. The hydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of basic compounds like 4-ethoxypiperidine. This guide will provide an in-depth examination of the factors governing the solubility of this specific compound, offering a predictive yet scientifically grounded perspective for researchers.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The following table summarizes the key physicochemical properties of this compound, including an estimated pKa value derived from analogous structures.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₇H₁₆ClNO | - |

| Molecular Weight | 165.66 g/mol | - |

| Appearance | Expected to be a white to off-white crystalline solid. | General property of amine hydrochlorides. |

| pKa (Estimated) | 10.5 - 11.0 | The pKa of the parent piperidine is approximately 11.2. The ethoxy group at the 4-position is weakly electron-withdrawing, which is expected to slightly decrease the basicity of the piperidinyl nitrogen. Therefore, the pKa is estimated to be slightly lower than that of piperidine. |

| Hydrogen Bonding | The protonated nitrogen acts as a hydrogen bond donor, and the ether oxygen can act as a hydrogen bond acceptor. | Structural analysis. |

| Polar Surface Area (PSA) | The presence of the nitrogen and oxygen atoms contributes to a moderate polar surface area, influencing interactions with polar solvents. | Structural analysis. |

Predicted Solubility Profile

The solubility of this compound is anticipated to be significant in polar solvents, a characteristic enhanced by its salt form. The following sections provide a detailed prediction of its solubility in various solvent classes.

Aqueous Solubility

As a hydrochloride salt of a secondary amine, this compound is expected to exhibit high aqueous solubility . The protonated piperidinium ion can readily participate in hydrogen bonding with water molecules, facilitating its dissolution. The presence of the ethoxy group, while adding some hydrophobic character compared to piperidine itself, is unlikely to drastically reduce aqueous solubility, especially in the salt form.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the solute.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is predicted in these solvents. The ability of alcohols to form hydrogen bonds with both the protonated amine and the chloride counter-ion will facilitate dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good to high solubility is expected. These solvents can effectively solvate the cation through dipole-dipole interactions. For instance, 4-anilinopiperidine hydrochloride shows a solubility of 10 mg/mL in DMSO.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is anticipated. The ionic nature of the hydrochloride salt and the overall polarity of the molecule are incompatible with non-polar environments.

The following table provides an estimated qualitative solubility profile for this compound.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | High | Ionic salt form, hydrogen bonding potential. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | Hydrogen bonding with both cation and anion. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low / Insoluble | Mismatch in polarity. |

The Critical Influence of pH on Solubility

The solubility of this compound is expected to be highly pH-dependent. As the hydrochloride salt of a weak base, its solubility will be greatest in acidic to neutral conditions where the piperidine nitrogen is predominantly protonated.

The relationship between pH, pKa, and the solubility of a basic compound can be described by the Henderson-Hasselbalch equation. For 4-ethoxypiperidine, the equilibrium between the protonated (BH⁺) and free base (B) forms is as follows:

C₇H₁₅NO + H₂O ⇌ C₇H₁₆NO⁺ + OH⁻

In acidic solutions (pH < pKa), the equilibrium will shift to the left, favoring the protonated, more water-soluble form. Conversely, as the pH increases above the pKa, the compound will deprotonate to the free base, which is expected to be significantly less water-soluble due to the loss of the ionic charge and reduced hydrogen bonding capacity with water. This can lead to precipitation of the free base from the solution. The solubility of compounds with a basic anion generally increases in acidic solutions.

The following Graphviz diagram illustrates the relationship between pH and the ionization state of 4-ethoxypiperidine.

Caption: pH-dependent equilibrium of 4-ethoxypiperidine.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The following sections outline standard protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature and is a critical parameter for understanding the intrinsic properties of a drug substance.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

The following diagram illustrates the workflow for the shake-flask method.

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility is often assessed in early drug discovery to quickly evaluate a large number of compounds. It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate to create a range of concentrations. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its co-solvent effect.

-

Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is then detected by methods such as turbidimetry (nephelometry), which measures the scattering of light by suspended particles.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Conclusion and Future Directions

This technical guide has provided a detailed, albeit predictive, solubility profile for this compound. Based on its structure as an amine hydrochloride and data from analogous compounds, it is anticipated to have high solubility in aqueous and polar protic solvents, with a strong dependence on pH. For definitive quantitative data, the experimental protocols outlined herein should be followed. A comprehensive understanding of the solubility of this compound is a critical step in harnessing its full potential in the development of novel therapeutics. Future work should focus on the empirical determination of its solubility in a range of pharmaceutically relevant solvents and buffers, as well as obtaining an experimental pKa value to refine the pH-solubility profile.

References

- Fiveable. (n.d.). pH and Solubility. AP Chem.

Sources

4-ethoxypiperidine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Ethoxypiperidine Hydrochloride

Introduction: Contextualizing the Compound

This compound is a heterocyclic organic compound belonging to the piperidine class. Piperidine scaffolds are of significant interest in medicinal chemistry and drug development, frequently serving as crucial building blocks in the synthesis of novel therapeutic agents.[1] Derivatives of piperidine have been explored for a wide range of applications, including the development of potent analgesics and compounds for neuroscience research.[1][2][3] Given its role as a synthetic intermediate, laboratory personnel must possess a thorough understanding of its hazard profile and the requisite safety protocols to mitigate risk during handling, storage, and disposal.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a self-validating framework for safety, grounded in the physicochemical and toxicological properties of the compound. By understanding the causality behind each safety recommendation, professionals can cultivate an environment of proactive risk management.

Section 1: Hazard Identification and Classification

The foundation of safe handling is a complete understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[4][5]

Table 1: GHS Hazard Identification for this compound

| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | Exclamation Mark |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | Exclamation Mark |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning | Exclamation Mark |

The primary risks associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure.[4][5] There is currently no data available to indicate other hazards such as carcinogenicity or reproductive toxicity.[6][7]

Section 2: Physicochemical and Toxicological Profile

Understanding the physical properties of a chemical is critical for anticipating its behavior in a laboratory setting and for designing appropriate containment and emergency strategies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1122-87-8 | [4] |

| Molecular Formula | C₇H₁₅NO · HCl | [5] |

| Appearance | Solid (hydrate form) | [8] |

| InChI Key | XMNZRINCRYWNKJ-UHFFFAOYSA-N | [8] |

| Incompatible Materials | Strong oxidizing agents, acids, bases | [9] |

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[6] The GHS classification is based on available data, but the absence of comprehensive studies necessitates a conservative approach to handling, treating the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin. Symptoms of overexposure to similar compounds may include headache, dizziness, and nausea.[9][10]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is essential for preventing exposure.

Engineering Controls

The primary engineering control for handling this compound, especially in its solid, potentially dusty form, is a certified chemical fume hood.[6] This is crucial to mitigate the risk of respiratory irritation (H335) by containing dusts and aerosols at the source.[6] Workstations must also be equipped with easily accessible eyewash stations and safety showers.[9][11]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified in Section 1.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Justification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against splashes and airborne particles causing serious eye irritation (H319). |

| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat. Impervious clothing may be required for large quantities.[4][6] | Prevents direct contact that leads to skin irritation (H315). Gloves must be inspected before use.[4] |

| Respiratory Protection | Not typically required if work is conducted in a fume hood. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4][6] | Prevents inhalation of dust or aerosols that may cause respiratory irritation (H335). |

Workflow for Safe Handling

The following diagram illustrates a self-validating workflow for handling hazardous chemicals like this compound. Each step is a prerequisite for the next, ensuring safety is considered at every stage.

Caption: A validated workflow for handling this compound.

Section 4: Safe Handling and Storage Procedures

Handling

-

Ventilation: Always handle this substance in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]

-

Avoid Dust Formation: When handling the solid material, use techniques that avoid the generation of dust.[5][12]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[13]

-

Clothing: Contaminated clothing should be removed immediately and laundered before reuse.[4][13]

Storage

-

Container: Store in the original, tightly closed container.[4][5]

-

Conditions: Keep in a dry, cool, and well-ventilated place away from direct sunlight and heat sources.[5][9]

-

Security: The storage area should be secure and accessible only to authorized personnel. Several safety data sheets recommend storing the material locked up.[4][5]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Section 5: Emergency Procedures

A clear and rehearsed emergency plan is critical.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][14]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[4][14]

-

Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

Accidental Release Measures

In the event of a spill, the following decision-making process should be followed:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. capotchem.cn [capotchem.cn]

- 8. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]